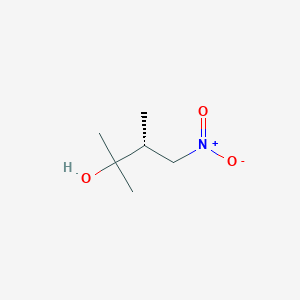

(3R)-2,3-dimethyl-4-nitrobutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

799812-09-2 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(3R)-2,3-dimethyl-4-nitrobutan-2-ol |

InChI |

InChI=1S/C6H13NO3/c1-5(4-7(9)10)6(2,3)8/h5,8H,4H2,1-3H3/t5-/m1/s1 |

InChI Key |

PONVAVWGJGPMPF-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C[N+](=O)[O-])C(C)(C)O |

Canonical SMILES |

CC(C[N+](=O)[O-])C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. Due to the limited availability of direct experimental data for this specific chiral molecule, this document leverages data from structurally analogous compounds to predict its spectroscopic characteristics. It outlines a plausible synthetic route via an asymmetric Henry (nitroaldol) reaction, details predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and proposes a potential mechanism of biological action based on the known activities of aliphatic nitro compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel nitro-aliphatic compounds in drug discovery and development.

Introduction

This compound is a chiral tertiary alcohol containing a nitro functional group. The presence of a stereocenter and a nitroalkane moiety suggests potential for interesting biological activity, as many nitro-containing compounds exhibit a range of pharmacological effects, including antimicrobial and cytotoxic properties.[1][2] The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential therapeutic applications. This guide provides a detailed approach to its characterization.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 799812-09-2 | [3][4] |

| Molecular Formula | C₆H₁₃NO₃ | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC(C--INVALID-LINK--[O-])C(C)(C)O | [3] |

| Isomeric SMILES | C--INVALID-LINK--[O-]">C@HC(C)(C)O | [3] |

| InChI | InChI=1S/C6H13NO3/c1-5(4-7(9)10)6(2,3)8/h5,8H,4H2,1-3H3/t5-/m1/s1 | [3] |

| InChI Key | PONVAVWGJGPMPF-RXMQYKEDSA-N | [3] |

Synthesis Pathway: Asymmetric Henry Reaction

The most logical synthetic route to this compound is the asymmetric Henry (nitroaldol) reaction.[5] This reaction involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound, catalyzed by a chiral ligand to induce stereoselectivity.[6][7] For the synthesis of the target molecule, the reactants would be nitroethane and acetone.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure for an asymmetric Henry reaction and would require optimization for the specific synthesis of this compound.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a chiral bis(oxazoline) (Box) ligand (e.g., (R,R)-Ph-Box) and a copper(II) salt (e.g., Cu(OAc)₂) are dissolved in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

-

Reaction Setup: The reaction vessel is cooled to the desired temperature (typically between -78 °C and room temperature).

-

Addition of Reactants: Acetone is added to the catalyst solution, followed by the slow, dropwise addition of nitroethane. A mild, non-nucleophilic base (e.g., triethylamine) may be added to facilitate the formation of the nitronate.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Structure Elucidation via Spectroscopic Methods

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitro and hydroxyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.25 | s | 6H | C(CH₃)₂ | Two equivalent methyl groups on the tertiary carbon bearing the hydroxyl group. |

| ~ 1.50 | d | 3H | CH(CH₃) | Methyl group on the chiral carbon, split by the adjacent methine proton. |

| ~ 2.50 | m | 1H | CH(CH₃) | Methine proton on the chiral carbon, coupled to the adjacent methyl and methylene protons. |

| ~ 3.50 | s (broad) | 1H | OH | Hydroxyl proton, typically a broad singlet; its chemical shift can vary with concentration and solvent. |

| ~ 4.50 | dd | 2H | CH₂NO₂ | Methylene protons adjacent to the nitro group, appearing as a doublet of doublets due to diastereotopicity and coupling with the methine proton. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 25 | C(CH₃)₂ | Carbon atoms of the two equivalent methyl groups on the tertiary alcohol carbon. |

| ~ 15 | CH(CH₃) | Carbon atom of the methyl group on the chiral center. |

| ~ 45 | CH(CH₃) | Chiral methine carbon. |

| ~ 70 | C(OH) | Tertiary carbon atom bearing the hydroxyl group. |

| ~ 80 | CH₂NO₂ | Methylene carbon atom attached to the nitro group. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and nitro functional groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~ 3400 (broad) | O-H | Stretching |

| ~ 2970 | C-H | Stretching (alkane) |

| ~ 1550 | N-O | Asymmetric stretching (nitro) |

| ~ 1370 | N-O | Symmetric stretching (nitro) |

| ~ 1150 | C-O | Stretching (tertiary alcohol) |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be weak or absent due to the lability of the tertiary alcohol. Key fragmentation patterns are predicted below.

| Predicted m/z | Fragment | Rationale |

| 147 | [C₆H₁₃NO₃]⁺ | Molecular ion (if observed) |

| 130 | [M - OH]⁺ | Loss of the hydroxyl radical |

| 101 | [M - NO₂]⁺ | Loss of the nitro group |

| 88 | [M - CH₂NO₂]⁺ | Cleavage of the C-C bond adjacent to the nitro group |

| 59 | [C(CH₃)₂OH]⁺ | Alpha-cleavage at the tertiary alcohol |

Proposed Biological Activity and Signaling Pathway

Aliphatic nitro compounds are known to exert biological effects through various mechanisms, often involving the release of nitric oxide (NO) or the generation of reactive nitrogen species (RNS) through metabolic reduction of the nitro group.[8] These reactive species can modulate cellular signaling pathways, including those involved in inflammation, apoptosis, and antimicrobial responses.

The proposed pathway suggests that this compound, upon entering a biological system, may undergo enzymatic reduction to produce reactive nitrogen species. These RNS can then interact with and modulate key cellular signaling pathways, leading to a range of potential biological responses. Further investigation into the specific enzymatic processes and downstream targets is necessary to fully elucidate its mechanism of action.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of this compound. The proposed synthetic strategy, detailed predicted spectroscopic data, and hypothesized mechanism of biological action offer a solid foundation for future experimental work. The synthesis and characterization of this and similar chiral nitro compounds are of significant interest for the development of new therapeutic agents. Experimental validation of the data presented herein will be crucial for advancing our understanding of this class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 799812-09-2 [smolecule.com]

- 4. This compound | CAS#:799812-09-2 | Chemsrc [chemsrc.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Henry Reaction [organic-chemistry.org]

- 8. svedbergopen.com [svedbergopen.com]

An In-depth Technical Guide on the Physicochemical Properties of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-2,3-dimethyl-4-nitrobutan-2-ol is a chiral nitro alcohol with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data, this guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and potential areas of biological investigation. The information presented herein is intended to serve as a foundational resource for researchers interested in the study and application of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been estimated using established computational models due to the absence of experimentally determined data in the public domain. These predicted values provide a preliminary understanding of the compound's behavior and are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₆H₁₃NO₃ | - |

| Molecular Weight | 147.17 g/mol | - |

| CAS Number | 799812-09-2 | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (acidic) | Not available | - |

| pKa (basic) | Not available | - |

| logP (Octanol-Water Partition Coefficient) | Not available | - |

Note: The lack of available experimental data for melting point, boiling point, solubility, pKa, and logP highlights a significant knowledge gap for this compound. In silico prediction tools such as those provided by ACD/Labs or other computational chemistry software could be employed to estimate these values.[1][2][3][4][5]

Proposed Synthesis and Characterization

A plausible synthetic route for this compound is the asymmetric Henry (nitroaldol) reaction.[6][7][8] This reaction involves the C-C bond formation between a nitroalkane and an aldehyde or ketone, catalyzed by a chiral catalyst to induce stereoselectivity.

Proposed Experimental Protocol: Asymmetric Henry Reaction

Objective: To synthesize this compound via a catalytic asymmetric Henry reaction.

Materials:

-

2-Nitropropane

-

Acetone (propan-2-one)

-

Chiral catalyst (e.g., a copper(I) complex with a chiral ligand)[9][10]

-

Base (e.g., a non-nucleophilic organic base)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Catalyst Preparation: Prepare the chiral catalyst according to established literature procedures.[9][10]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst in the anhydrous solvent.

-

Addition of Reactants: Cool the solution to the appropriate temperature (e.g., -78 °C) and add the base, followed by the slow addition of 2-nitropropane. Stir the mixture for a predetermined time to allow for the formation of the nitronate anion.

-

Aldol Addition: Add acetone dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product using the spectroscopic methods outlined below.

Proposed Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13][14][15]

-

¹H NMR: Dissolve a sample of the purified compound in CDCl₃. The spectrum is expected to show signals corresponding to the methyl groups, the methylene group adjacent to the nitro group, the methine proton, and the hydroxyl proton. The chemical shift of the proton adjacent to the nitro group is anticipated to be in the range of 4-4.4 ppm.[11]

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃ to identify all unique carbon atoms in the molecule.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy [16][17][18][19][20]

-

Acquire an FTIR spectrum of the neat compound or as a thin film. The spectrum should exhibit a strong, broad absorption band for the O-H stretch of the alcohol group (around 3400 cm⁻¹). Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group are expected near 1550 cm⁻¹ and 1365 cm⁻¹, respectively.[17]

2.2.3. Mass Spectrometry (MS) [21][22][23][24][25]

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula by determining the exact mass of the molecular ion. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the presence of the nitro group suggests potential for various pharmacological effects. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and vasodilatory effects.[26][27][28][29][30][31]

The biological activity of many nitro compounds is often dependent on the in vivo reduction of the nitro group to form reactive nitrogen species.[27] These reactive intermediates can interact with various cellular targets, leading to therapeutic effects or toxicity.[27][31]

Potential Areas of Investigation:

-

Antimicrobial Activity: The compound could be screened against a panel of bacteria and fungi to assess its potential as an antimicrobial agent.

-

Anticancer Activity: Its cytotoxicity could be evaluated against various cancer cell lines. The bioreductive activation of the nitro group under hypoxic conditions, often found in solid tumors, is a potential mechanism for selective anticancer activity.[27]

-

Enzyme Inhibition: The compound could be tested for inhibitory activity against various enzymes, given the diverse roles of nitro compounds in modulating biological pathways.

Further research is required to elucidate any specific biological activities and the underlying signaling pathways of this compound.

Visualizations

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents a chiral building block with unexplored potential. This technical guide consolidates the currently available information and provides a roadmap for future research. The proposed synthetic and characterization protocols offer a starting point for its preparation and validation. Furthermore, the discussion on potential biological activities aims to stimulate investigations into its pharmacological relevance. The generation of experimental data for its physicochemical properties is a critical next step to enable more accurate modeling and prediction of its behavior in various systems.

References

- 1. acdlabs.com [acdlabs.com]

- 2. On-line Software [vcclab.org]

- 3. MoKa - pKa modelling [moldiscovery.com]

- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]

- 7. mdpi.com [mdpi.com]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]

- 10. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scispace.com [scispace.com]

- 13. scispace.com [scispace.com]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. ejournal.upi.edu [ejournal.upi.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. tandem-mass-spectrometry-of-organic-nitro-and-halogen-compounds-competition-between-losses-of-molecules-and-of-radicals - Ask this paper | Bohrium [bohrium.com]

- 24. researchgate.net [researchgate.net]

- 25. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. svedbergopen.com [svedbergopen.com]

- 28. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of (3R)-2,3-dimethyl-4-nitrobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic and analytical characteristics of the chiral nitro alcohol, (3R)-2,3-dimethyl-4-nitrobutan-2-ol. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic features based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented to guide researchers in their analytical workflows. This guide aims to serve as a foundational resource for the characterization and analysis of this and structurally related compounds in research and drug development settings.

Introduction

This compound is a chiral organic compound featuring both a hydroxyl and a nitro functional group. Its chemical formula is C₆H₁₃NO₃, with a corresponding molecular weight of 147.17 g/mol [1]. The presence of a stereocenter at the 3-position and the combination of functional groups suggest potential for interesting chemical reactivity and biological activity, making its thorough characterization essential for any application in medicinal chemistry or materials science. This document outlines the expected spectroscopic signature of this molecule and provides standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |

| C1 (CH₃) | ~1.2 | ~25 | Singlet | 3H |

| C2 (C-OH) | - | ~70 | - | - |

| C2-CH₃ | ~1.2 | ~25 | Singlet | 3H |

| C3 (CH) | ~2.5-2.8 | ~45 | Multiplet | 1H |

| C3-CH₃ | ~1.0 | ~15 | Doublet | 3H |

| C4 (CH₂-NO₂) | ~4.4-4.6 | ~78 | Multiplet | 2H |

| OH | Variable | - | Singlet (broad) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for the functional groups in this compound are presented in Table 2. The N-O stretching vibrations in nitroalkanes are typically observed near 1550 cm⁻¹ (asymmetrical) and 1365 cm⁻¹ (symmetrical)[2].

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3600-3200 | Broad, Strong |

| C-H (Alkane) | Stretching | 2980-2850 | Strong |

| N=O (Nitro) | Asymmetric Stretching | 1560-1540 | Strong |

| N=O (Nitro) | Symmetric Stretching | 1380-1360 | Strong |

| C-O (Alcohol) | Stretching | 1150-1050 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected mass spectral data for this compound are shown in Table 3. The fragmentation of nitro compounds can be complex and may involve the loss of radicals such as •OH, •NO, or •NO₂[3].

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]+• | 147.084 | Molecular Ion |

| [M-CH₃]+ | 132.061 | Loss of a methyl group |

| [M-NO₂]+ | 101.091 | Loss of the nitro group |

| [M-H₂O]+• | 129.073 | Loss of water |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of small organic molecules like this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be clear and free of particulate matter.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition of ¹H Spectrum :

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C Spectrum :

-

Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample is the thin solid film method[4]:

-

Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).

-

Film Deposition : Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.

-

Spectrum Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

A general protocol for analyzing a small organic molecule using electrospray ionization (ESI) mass spectrometry is as follows:

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to promote ionization.

-

Instrument Setup :

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Sample Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode, depending on the analyte's properties.

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) experiments can be performed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

References

CAS number and IUPAC nomenclature for (3R)-2,3-dimethyl-4-nitrobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral organic compound. Due to the limited availability of public data on this specific molecule, this document focuses on its fundamental identification, general synthetic approaches, and potential chemical reactivity based on its functional groups. Currently, detailed experimental protocols, extensive quantitative data, and its involvement in specific biological pathways have not been documented in readily accessible scientific literature.

Compound Identification

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 799812-09-2 | |

| IUPAC Nomenclature | This compound | |

| Molecular Formula | C6H13NO3 | |

| Molecular Weight | 147.17 g/mol | |

| Isomeric SMILES | C--INVALID-LINK--[O-]">C@HC(C)(C)O |

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route involves the nitration of the corresponding alcohol precursor, 2,3-dimethylbutan-2-ol. This general approach is outlined in the workflow below.

Note: This reaction would likely produce a mixture of products, and purification would be necessary to isolate the desired (3R) stereoisomer. The specific conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired product with acceptable yield and purity.

General Chemical Reactivity

Based on its functional groups (a tertiary alcohol and a primary nitro group), this compound is expected to undergo several types of chemical reactions:

-

Oxidation of the Alcohol: The tertiary alcohol group is resistant to oxidation under standard conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (3-amino-2,3-dimethylbutan-2-ol) using various reducing agents, such as catalytic hydrogenation.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo reactions such as esterification with carboxylic acids or their derivatives.

An In-depth Technical Guide to the Thermodynamic Stability of Chiral Nitro Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the thermodynamic stability of chiral β-nitro alcohols, critical intermediates in modern organic synthesis. Understanding these principles is paramount for controlling stereochemical outcomes in drug development and fine chemical manufacturing.

Introduction: The Significance of Chiral β-Nitro Alcohols

Chiral β-nitro alcohols are highly valuable synthetic building blocks due to the versatile reactivity of their two functional groups.[1][2][3] The nitro group can be readily transformed into an amine, a carbonyl group (via the Nef reaction), or other functionalities, while the alcohol moiety allows for further synthetic manipulation.[1][4] The most common route to these compounds is the Henry (or nitroaldol) reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6][7] When both starting materials are appropriately substituted, the reaction can generate up to two new stereocenters, leading to diastereomeric and enantiomeric products. The relative stability of these stereoisomers is a key determinant of the final product distribution under conditions of thermodynamic control.

Thermodynamic versus Kinetic Control in the Henry Reaction

The stereochemical outcome of the Henry reaction is governed by the principles of kinetic and thermodynamic control.[8][9][10]

-

Kinetic Control: At low temperatures and with short reaction times, the product ratio is determined by the relative rates of formation of the stereoisomers.[8][11] The product that forms faster (the kinetic product) will predominate. This is often dictated by the transition state that has the lower activation energy.[10]

-

Thermodynamic Control: The Henry reaction is reversible.[6][12] The reverse reaction is known as the retro-Henry reaction.[1][6] Under conditions that allow for this reversibility (e.g., longer reaction times, elevated temperatures, or the presence of a suitable base), the initial product mixture can equilibrate.[8][12] Over time, the composition of the mixture will shift to favor the most stable stereoisomer(s), known as the thermodynamic product.[10][11]

The final stereochemistry of a synthesis may be determined by the product that is lowest in overall energy.[12][13] Therefore, understanding the factors that influence the intrinsic stability of each stereoisomer is crucial for achieving the desired selectivity.

Figure 1: Kinetic vs. Thermodynamic Pathways.

Factors Governing Thermodynamic Stability

The relative thermodynamic stability of chiral nitro alcohol diastereomers is primarily influenced by non-covalent interactions within the molecule, which dictate its preferred conformation.

-

Steric Hindrance: Conformations that minimize steric repulsion between bulky substituents are generally more stable. For β-nitro alcohols, the relationship between the substituents on the α- and β-carbons is critical. The anti-diastereomer, where large groups are on opposite sides of the carbon-carbon backbone in a staggered conformation, is often more stable than the syn-diastereomer.

-

Intramolecular Hydrogen Bonding: A key stabilizing interaction in nitro alcohols is the formation of a hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group. This creates a six-membered cyclic-like structure. The strength and geometry of this hydrogen bond can differ between diastereomers, influencing their relative stabilities.

-

Dipole-Dipole Interactions: The orientation of the polar C-O and N-O bonds can lead to stabilizing or destabilizing dipole-dipole interactions. The conformation that minimizes the net dipole moment is often favored.[6]

Quantitative Analysis of Stability

The thermodynamic stability of a compound is quantified by its Gibbs free energy of formation (ΔGf°).[14] The relative stability of two diastereomers at equilibrium is determined by the difference in their Gibbs free energies (ΔΔG). This relationship is expressed by the equation:

ΔG° = -RT ln(Keq)

where Keq is the equilibrium constant ([Thermodynamic Product]/[Kinetic Product]), R is the gas constant, and T is the temperature in Kelvin.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energy differences between diastereomers and thus the diastereomeric excess at equilibrium.[12][15] These computational methods can accurately calculate thermodynamic parameters like enthalpy of formation and Gibbs free energy.[16][17]

Table 1: Calculated Thermodynamic Data for Selected Nitro Compounds

| Compound | Method | ΔHf° (kcal/mol) | ΔGf° (kJ/mol) | Reference(s) |

| Nitromethane | Experimental | -27.0 | N/A | [18] |

| Nitroethane | Experimental | -34.2 | N/A | [18] |

| 1-Nitropropane | Experimental | -39.8 | N/A | [18] |

| 2-Nitropropane | Experimental | -43.1 | N/A | [18] |

| Propan-1-ol | Computational | -121,925.868 | N/A | [19] |

| Propan-2-ol | Computational | -121,929.966 | N/A | [19] |

| Generic Diastereomers | Computational | N/A | A ΔG of ~13.2 kJ/mol is needed for >99% de at 298 K. | [12] |

Experimental Protocols for Determining Thermodynamic Stability

Determining the thermodynamic stability of chiral nitro alcohols involves establishing an equilibrium between diastereomers and quantifying their ratio. Computational methods provide a theoretical prediction.

This method involves allowing a non-equilibrium mixture of diastereomers to reach thermodynamic equilibrium, typically by facilitating the retro-Henry reaction.

Detailed Protocol:

-

Sample Preparation: A solution of the chiral nitro alcohol (either a pure diastereomer or a mixture) is prepared in a suitable solvent (e.g., ethanol, THF).

-

Initiation of Equilibration: A base (e.g., a non-nucleophilic base like DBU or a strong base like tBuOK) is added to the solution.[21] The base catalyzes the retro-Henry reaction, breaking the C-C bond to form the starting aldehyde and nitronate anion. These intermediates then recombine, allowing for the interconversion of diastereomers.

-

Incubation: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated) for a sufficient period to ensure equilibrium is reached. The time required can range from hours to days and should be determined by periodically analyzing the mixture until the diastereomeric ratio remains constant.

-

Quenching: The reaction is quenched by neutralization with a weak acid (e.g., acetic acid or NH4Cl solution) to stop the equilibration process.

-

Analysis: The diastereomeric ratio (dr) of the mixture is determined using an appropriate analytical technique.

-

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate and quantify both enantiomers and diastereomers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often used, as the signals for protons at the stereocenters of different diastereomers typically have distinct chemical shifts and coupling constants.

-

-

Calculation: The equilibrium constant (Keq) is calculated from the final diastereomeric ratio. The Gibbs free energy difference (ΔΔG°) can then be determined using the equation ΔG° = -RT ln(Keq).

Figure 2: Workflow for Equilibration Study.

Computational studies provide a powerful predictive tool for assessing thermodynamic stability without the need for laboratory experiments.

Detailed Protocol:

-

Structure Generation: 3D structures for all possible stereoisomers (syn and anti) are generated.

-

Conformational Search: A thorough conformational search is performed for each diastereomer to locate all low-energy minima on the potential energy surface. This is critical as the calculated energy must correspond to the global minimum.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory to refine the electronic energy.

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated for each conformer by summing the electronic energy, ZPVE, and thermal corrections to the enthalpy and entropy.

-

Stability Comparison: The relative Gibbs free energies of the most stable conformers for each diastereomer are compared to predict the thermodynamically favored isomer and the expected equilibrium distribution.

Figure 3: Computational Workflow for Stability.

Conclusion

The thermodynamic stability of chiral nitro alcohols is a critical factor that influences the stereochemical outcome of the Henry reaction, especially under equilibrating conditions. Stability is primarily dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipolar interactions. While the anti-diastereomer is often the more stable product, this is not a universal rule, and the specific substitution pattern must be considered. A combination of experimental equilibration studies and high-level computational analysis provides the most comprehensive understanding of these systems. For professionals in drug development, mastering the principles of thermodynamic control is essential for the rational design of stereoselective syntheses, leading to the efficient and predictable production of chiral pharmaceutical intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. jackwestin.com [jackwestin.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. research.rug.nl [research.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 15. Predicting the Thermodynamic Stability of Zirconium Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational study about the thermal stability and the detonation performance of nitro-substituted thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

Solubility Profile of (3R)-2,3-dimethyl-4-nitrobutan-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for determining and understanding the solubility profile of the chiral organic compound (3R)-2,3-dimethyl-4-nitrobutan-2-ol in various organic solvents. Due to the limited availability of public data on this specific molecule, this document outlines the necessary experimental protocols and data presentation formats to enable researchers to generate and interpret solubility data effectively. The methodologies described are based on established principles of solubility testing for organic compounds.

Introduction

This compound is a chiral organic compound featuring a nitro group and a tertiary alcohol. Its structural characteristics, including the presence of both polar (hydroxyl and nitro groups) and non-polar (alkyl backbone) moieties, suggest a varied solubility profile in different organic solvents. Understanding this profile is crucial for applications in synthesis, purification, formulation, and various analytical procedures. This guide presents a generalized approach to systematically determine and document the solubility of this compound.

Physicochemical Properties (Predicted)

While experimental data is scarce, some properties of the parent molecule can be predicted, which can inform solvent selection.

| Property | Value | Source |

| Molecular Formula | C6H13NO3 | |

| Molecular Weight | 147.17 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(C--INVALID-LINK--[O-])C(C)(C)O |

The presence of a hydrogen bond donor (hydroxyl group) and hydrogen bond acceptors (hydroxyl and nitro groups) suggests potential solubility in polar protic and aprotic solvents. The alkyl frame may contribute to solubility in less polar environments.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To quantify the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker/bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized table. The following is a template for presenting such data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C.

| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Classification |

| Hexane | 0.1 | Data to be determined | Data to be determined | e.g., Sparingly soluble |

| Dichloromethane | 3.1 | Data to be determined | Data to be determined | e.g., Soluble |

| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined | e.g., Soluble |

| Acetone | 5.1 | Data to be determined | Data to be determined | e.g., Freely soluble |

| Ethanol | 5.2 | Data to be determined | Data to be determined | e.g., Freely soluble |

| Methanol | 6.6 | Data to be determined | Data to be determined | e.g., Very soluble |

| Water | 10.2 | Data to be determined | Data to be determined | e.g., Slightly soluble |

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Visualizing the Experimental Workflow

The process of determining solubility can be visualized as a straightforward workflow.

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2,3-dimethyl-4-nitrobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dimethyl-4-nitrobutan-2-ol, a chiral molecule with significant potential in synthetic chemistry and drug development. Due to the presence of two stereocenters, this compound can exist as four distinct stereoisomers. This document outlines the theoretical basis for these stereoisomers and presents a detailed guide to the experimental protocols for their synthesis, separation, and the determination of their relative and absolute configurations. Methodologies covered include diastereoselective Henry (nitroaldol) reaction, chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy for relative configuration assignment, and advanced techniques such as Vibrational Circular Dichroism (VCD) and X-ray crystallography for the unambiguous determination of absolute stereochemistry. While specific experimental data for 2,3-dimethyl-4-nitrobutan-2-ol is not extensively available in public literature, this guide provides robust, generalized protocols applicable to this class of compounds, supported by data from structurally analogous molecules.

Stereochemistry of 2,3-dimethyl-4-nitrobutan-2-ol

2,3-dimethyl-4-nitrobutan-2-ol possesses two stereocenters at positions C2 and C3. The hydroxyl group and a methyl group are attached to C2, while a methyl group and a nitromethyl group are attached to C3. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which consist of two pairs of enantiomers.

The four stereoisomers are:

-

(2R,3R)-2,3-dimethyl-4-nitrobutan-2-ol

-

(2S,3S)-2,3-dimethyl-4-nitrobutan-2-ol

-

(2R,3S)-2,3-dimethyl-4-nitrobutan-2-ol

-

(2S,3R)-2,3-dimethyl-4-nitrobutan-2-ol

The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers form another enantiomeric pair. The relationship between the (2R,3R) and (2R,3S) isomers (or any other non-enantiomeric pair) is diastereomeric. Diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques.

The relative stereochemistry of the two stereocenters is described using the syn and anti nomenclature. In the context of 2,3-dimethyl-4-nitrobutan-2-ol, the syn diastereomers would have the methyl groups on C2 and C3 on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) isomers. The anti diastereomers would have these methyl groups on opposite sides, corresponding to the (2R,3R) and (2S,3S) isomers.

Experimental Protocols

Stereoselective Synthesis via Henry (Nitroaldol) Reaction

The synthesis of 2,3-dimethyl-4-nitrobutan-2-ol can be achieved through a Henry (nitroaldol) reaction between 2-methyl-2-nitropropane and acetone. To control the stereochemical outcome, a diastereoselective approach is necessary.

Objective: To synthesize a mixture of syn and anti diastereomers of 2,3-dimethyl-4-nitrobutan-2-ol with a preference for one diastereomer.

Materials:

-

2-Methyl-2-nitropropane

-

Acetone

-

A base catalyst (e.g., tetrabutylammonium fluoride - TBAF, or a chiral catalyst for enantioselective versions)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-nitropropane (1 equivalent) in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the base catalyst (e.g., 1.1 equivalents of TBAF in THF) to the solution while stirring.

-

After stirring for a predetermined time (e.g., 30 minutes), add acetone (1.2 equivalents) dropwise.

-

Allow the reaction to proceed at the low temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of diastereomers.

-

Purify the diastereomers by column chromatography on silica gel.

Expected Outcome: The ratio of syn to anti diastereomers will depend on the reaction conditions, particularly the choice of base and solvent. The use of chiral catalysts can also induce enantioselectivity, favoring the formation of one enantiomer of a particular diastereomer.

Separation of Stereoisomers by Chiral HPLC

Once a mixture of stereoisomers is synthesized, they need to be separated for individual characterization. Diastereomers can be separated by standard chromatography, while enantiomers require a chiral environment.

Objective: To separate the four stereoisomers of 2,3-dimethyl-4-nitrobutan-2-ol.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

A sample of the mixture of stereoisomers dissolved in the mobile phase.

General Protocol:

-

Diastereomer Separation (if not already separated by column chromatography):

-

Initially, use a standard silica gel or reversed-phase column to separate the syn and anti diastereomeric pairs.

-

Optimize the mobile phase composition to achieve baseline separation of the two diastereomeric pairs.

-

-

Enantiomer Separation:

-

For each isolated diastereomeric pair, perform enantioseparation on a chiral stationary phase.

-

Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate.

-

Inject a small volume of the dissolved diastereomeric pair.

-

Monitor the elution profile with the UV detector at an appropriate wavelength.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

Collect the fractions corresponding to each enantiomer.

-

Data Presentation:

| Stereoisomer | Retention Time (min) - Diastereomer Separation | Retention Time (min) - Enantiomer Separation (CSP 1) | Retention Time (min) - Enantiomer Separation (CSP 2) |

| (2R,3R) | t_R1 (anti) | t_R1a | t_R2a |

| (2S,3S) | t_R1 (anti) | t_R1b | t_R2b |

| (2R,3S) | t_R2 (syn) | t_R1c | t_R2c |

| (2S,3R) | t_R2 (syn) | t_R1d | t_R2d |

| Note: Retention times are hypothetical and will depend on the specific column and conditions used. |

Determination of Relative Stereochemistry by ¹H NMR Spectroscopy

The relative stereochemistry (syn or anti) of the diastereomers can often be determined by analyzing the coupling constants (J-values) between the protons on C3 and the adjacent carbon in the ¹H NMR spectrum, and through Nuclear Overhauser Effect (NOE) experiments.

Objective: To assign the relative configuration of the isolated diastereomers.

Protocol:

-

Dissolve a pure sample of each isolated diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire high-resolution ¹H NMR spectra for each sample.

-

Analyze the coupling constants between the proton on C3 and the protons on the adjacent CH₂ group. The magnitude of these coupling constants can be related to the dihedral angles, which differ between the syn and anti isomers due to preferential conformations.

-

Perform 1D or 2D NOE experiments (e.g., NOESY) to identify through-space correlations between protons. For example, in the syn isomer, a NOE might be observed between the methyl protons on C2 and the protons of the nitromethyl group, which would be weaker or absent in the anti isomer.

Illustrative Data for a Similar Compound (Hypothetical):

| Parameter | Diastereomer 1 (anti) | Diastereomer 2 (syn) |

| J(H3-H4a) | ~3.5 Hz | ~8.0 Hz |

| J(H3-H4b) | ~10.5 Hz | ~4.0 Hz |

| Key NOE | Weak/absent between C2-Me and C4-H | Strong between C2-Me and C4-H |

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of each enantiomer requires more advanced techniques.

This method involves the derivatization of the secondary alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The ¹H NMR chemical shifts of the protons near the newly formed ester linkage will differ between the two diastereomers, and this difference can be used to deduce the absolute configuration of the alcohol.[1][2][3][4][5]

Protocol:

-

React a pure enantiomer of 2,3-dimethyl-4-nitrobutan-2-ol separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the two corresponding diastereomeric Mosher's esters.

-

Purify each ester.

-

Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

-

Assign the proton signals for the groups on either side of the C2 stereocenter.

-

Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.

-

Based on the established model for Mosher's esters, the signs of the Δδ values for the protons on either side of the C2 stereocenter reveal its absolute configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][8] The experimental VCD spectrum can be compared to a theoretically calculated spectrum for a known absolute configuration to make an assignment.[9][10]

Protocol:

-

Obtain the experimental VCD and IR spectra of a pure enantiomer in a suitable solvent (e.g., CDCl₃).

-

Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the (2R,3R) isomer).

-

Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the enantiomer has the opposite absolute configuration.

This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of one of the enantiomers can be obtained.[11][12]

Protocol:

-

Grow a single crystal of a pure enantiomer of 2,3-dimethyl-4-nitrobutan-2-ol or a suitable crystalline derivative.

-

Mount the crystal on an X-ray diffractometer.

-

Collect diffraction data.

-

Solve and refine the crystal structure.

-

If the data is of sufficient quality and anomalous dispersion effects are present (often requiring a heavy atom in the structure or the use of copper radiation), the absolute configuration can be determined unambiguously from the Flack parameter.[13]

Conclusion

The stereochemical analysis of 2,3-dimethyl-4-nitrobutan-2-ol is a multi-step process that requires a combination of stereoselective synthesis, chromatographic separation, and various spectroscopic and analytical techniques. While specific data for this molecule is sparse, the protocols outlined in this guide provide a robust framework for researchers in drug development and organic synthesis to approach the characterization of this and similar chiral nitroalcohols. The determination of the absolute configuration of each stereoisomer is crucial for understanding their biological activity and for the development of enantiomerically pure pharmaceuticals. The methods described herein, from the foundational Henry reaction to the definitive analysis by X-ray crystallography, represent the current state-of-the-art in stereochemical determination.

References

- 1. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 5. matilda.science [matilda.science]

- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 7. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hindsinstruments.com [hindsinstruments.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Reactivity of β-Nitro Alcohols: A Comprehensive Guide for Researchers

An in-depth exploration of the synthesis and diverse chemical transformations of β-nitro alcohols, providing researchers, scientists, and drug development professionals with a critical overview of this important class of organic compounds. This guide details key synthetic methodologies, including asymmetric approaches, and highlights the utility of β-nitro alcohols as versatile intermediates in the synthesis of valuable molecules such as β-amino alcohols and nitroalkenes.

β-Nitro alcohols are bifunctional molecules containing both a hydroxyl and a nitro group in a 1,2-relationship. This structural motif makes them highly valuable building blocks in organic synthesis, serving as precursors to a wide range of important functional groups and complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where the corresponding β-amino alcohols are key components of many biologically active compounds. This technical guide provides a detailed review of the synthesis and reactivity of β-nitro alcohols, with a focus on quantitative data, experimental protocols, and mechanistic understanding.

Synthesis of β-Nitro Alcohols: The Henry Reaction

The most prominent method for the synthesis of β-nitro alcohols is the Henry reaction, also known as the nitroaldol reaction. This carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base.[1][2][3]

The reaction is initiated by the deprotonation of the acidic α-proton of the nitroalkane to form a nitronate anion. This nucleophilic species then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the final β-nitro alcohol product.[2] All steps of the Henry reaction are reversible, which can present a challenge in achieving high yields.[2]

Asymmetric Synthesis of β-Nitro Alcohols

The development of asymmetric methodologies for the Henry reaction has been a major focus of research, driven by the demand for enantiomerically pure β-amino alcohols in drug synthesis.[2] A variety of chiral catalysts, including metal complexes and organocatalysts, have been successfully employed to control the stereochemical outcome of the reaction.

Metal-Catalyzed Asymmetric Henry Reaction:

Chiral metal complexes, particularly those of copper, are widely used to catalyze the asymmetric Henry reaction. These catalysts typically involve a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereoselective addition of the nitronate to the carbonyl compound.

For instance, the in-situ generated complex of Cu(OAc)₂·H₂O with a chiral bis(β-amino alcohol) ligand has been shown to be highly effective in the asymmetric Henry reaction of nitromethane with various substituted aromatic aldehydes, affording chiral β-nitro alcohols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (up to >99%).[4]

Organocatalyzed Asymmetric Henry Reaction:

Chiral organocatalysts, such as thioureas, guanidines, and cinchona alkaloids, have emerged as powerful tools for the enantioselective Henry reaction.[1] These catalysts often operate through a dual-activation mechanism, where one part of the catalyst acts as a Brønsted base to deprotonate the nitroalkane, while another part activates the aldehyde through hydrogen bonding.

The following table summarizes representative examples of asymmetric Henry reactions, highlighting the catalyst, reaction conditions, and stereochemical outcomes.

| Aldehyde | Nitroalkane | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Benzaldehyde | Nitromethane | L4-Cu(OAc)₂·H₂O (20 mol%) | - | EtOH | 25 | 99 | - | 94.6 (R) | [5] |

| 2-Nitrobenzaldehyde | Nitromethane | L4-Cu(OAc)₂·H₂O (20 mol%) | - | EtOH | 25 | 99 | - | 94.6 (R) | [5] |

| 4-Chlorobenzaldehyde | Nitromethane | L4-Cu(OAc)₂·H₂O (20 mol%) | - | EtOH | 25 | 95 | - | 93.2 (R) | [5] |

| Benzaldehyde | Nitroethane | Guanidine-thiourea C8 (10 mol%) | KI | Toluene | rt | 85 | 1:4 | 92 (anti) | [6] |

| 4-Nitrobenzaldehyde | Nitroethane | N,N'-Dioxide-Cu(I) (10 mol%) | - | THF | -20 | 98 | 1:16.7 | 96 (anti) | [7] |

| Benzaldehyde | Nitropropane | Chiral Diamine-Cu(I) (10 mol%) | Pyridine | THF | -78 | 95 | >50:1 | 98 (syn) | [6] |

Biocatalytic Asymmetric Henry Reaction:

Enzymes, particularly hydroxynitrile lyases (HNLs), have been explored as catalysts for the asymmetric Henry reaction.[8][9][10] For example, an R-selective HNL from Arabidopsis thaliana (AtHNL) can catalyze the reaction between aromatic aldehydes and nitromethane to produce (R)-β-nitro alcohols in an aqueous-organic biphasic system.[8] This biocatalytic approach offers a green and sustainable alternative to traditional chemical methods.

A recent study has shown that variants of AtHNL can catalyze the diastereoselective Henry reaction of various aldehydes and nitroalkanes to produce anti-(1R,2S)-β-nitroalcohols with high enantiomeric and diastereomeric excess (up to >99% ee, >99% de).[11]

Reactivity of β-Nitro Alcohols

The synthetic versatility of β-nitro alcohols stems from the diverse chemical transformations that the nitro and hydroxyl groups can undergo.[2][3]

Reduction to β-Amino Alcohols

The reduction of the nitro group to an amine is one of the most important transformations of β-nitro alcohols, providing access to valuable β-amino alcohols.[12] This reduction can be achieved using various reagents, with catalytic hydrogenation over Raney nickel or palladium on carbon being a common and efficient method.[13][14]

Dehydration to Nitroalkenes

β-Nitro alcohols can be readily dehydrated to form nitroalkenes, which are versatile Michael acceptors in organic synthesis.[15] This elimination reaction is often promoted by treatment with reagents such as phthalic anhydride or methanesulfonyl chloride in the presence of a base.[16]

Oxidation and the Nef Reaction

The secondary alcohol group of a β-nitro alcohol can be oxidized to a ketone, yielding an α-nitro ketone. Furthermore, β-nitro alcohols derived from primary nitroalkanes can undergo the Nef reaction, which involves the conversion of the nitro group into a carbonyl group under acidic conditions, to produce α-hydroxy ketones.[17] The Nef reaction of a secondary nitroalkane leads to the formation of a ketone.[18]

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving β-nitro alcohols.

Synthesis of (R)-1-(4-Nitrophenyl)-2-nitroethanol via Asymmetric Henry Reaction

Materials:

-

4-Nitrobenzaldehyde

-

Nitromethane

-

Chiral Ligand L4 (as described in[5])

-

Cu(OAc)₂·H₂O

-

Ethanol

Procedure: [5]

-

In a nitrogen-flushed vial, dissolve the chiral ligand L4 (14 mg, 0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%) in ethanol (2 mL).

-

Stir the solution at room temperature for 2 hours to form the blue-colored catalyst complex.

-

Add 4-nitrobenzaldehyde (0.2 mmol) to the catalyst solution and stir for 20 minutes at room temperature.

-

Add nitromethane (122 mg, 2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired (R)-1-(4-nitrophenyl)-2-nitroethanol.

Reduction of a β-Nitro Alcohol to a β-Amino Alcohol using H₂/Raney Ni

Materials:

-

β-Nitro alcohol

-

Raney Nickel (50% slurry in water)

-

Ethanol

Procedure: (General procedure based on[14])

-

In a Parr hydrogenation bottle, dissolve the β-nitro alcohol in ethanol.

-

Carefully add a catalytic amount of Raney nickel slurry to the solution.

-

Pressurize the bottle with hydrogen gas (typically to 50 psi) and shake the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude β-amino alcohol, which can be further purified by crystallization or chromatography.

Dehydration of a β-Nitro Alcohol to a Nitroalkene

Materials:

-

β-Nitro alcohol

-

Triflic anhydride (Tf₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure: (General procedure)

-

Dissolve the β-nitro alcohol in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool the solution to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add triflic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the nitroalkene.

Nef Reaction of 2-Nitropropane to Acetone

Materials:

-

2-Nitropropane

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure: (Based on the classical Nef reaction principle[17])

-

Prepare a solution of sodium nitronate by dissolving 2-nitropropane in an aqueous solution of sodium hydroxide.

-

Slowly and carefully add the sodium nitronate solution to a stirred, cold (ice bath) aqueous solution of sulfuric acid.

-

A vigorous reaction may occur, leading to the formation of acetone and nitrous oxide.

-

The acetone can be isolated from the reaction mixture by distillation.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways and a general experimental workflow.

Conclusion

β-Nitro alcohols are undeniably valuable and versatile intermediates in modern organic synthesis. The Henry reaction remains the cornerstone for their preparation, with significant advancements in asymmetric catalysis providing access to enantiomerically enriched products crucial for the pharmaceutical industry. The rich and diverse reactivity of β-nitro alcohols allows for their conversion into a wide array of important molecular scaffolds, including β-amino alcohols and nitroalkenes. This guide has provided a comprehensive overview of the synthesis and reactivity of β-nitro alcohols, equipping researchers with the fundamental knowledge and practical protocols necessary to effectively utilize these important building blocks in their synthetic endeavors. The continued development of more efficient, selective, and sustainable methods for the synthesis and transformation of β-nitro alcohols will undoubtedly continue to be a fruitful area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 7. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synthesis-of-r-nitro-alcohols-catalyzed-by-r-selective-hydroxynitrile-lyase-from-arabidopsis-thaliana-in-the-aqueous-organic-biphasic-system - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of (R)-beta-nitro alcohols catalyzed by R-selective hydroxynitrile lyase from Arabidopsis thaliana in the aqueous-organic biphasic system [hero.epa.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. AI-Assisted Organic Chemistry II,Textbook | OER Commons [oercommons.org]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. Nef reaction - Wikipedia [en.wikipedia.org]

- 18. Nef Reaction [organic-chemistry.org]

An In-depth Technical Guide to (3R)-2,3-dimethyl-4-nitrobutan-2-ol: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral nitro alcohol, represents a valuable building block in synthetic organic chemistry with potential applications in the development of novel pharmaceuticals and agrochemicals. Its specific stereochemistry and the presence of both hydroxyl and nitro functional groups offer versatile handles for further chemical transformations. This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and the broader historical and scientific context of this molecule and its class. Due to the absence of a dedicated primary publication on its discovery, this guide extrapolates likely synthetic protocols and characterization data from established methodologies for structurally similar compounds.

Introduction

Chiral β-nitro alcohols are pivotal intermediates in organic synthesis, serving as precursors to a wide array of valuable molecules, including amino alcohols, which are core structures in many biologically active compounds. The specific stereoisomer, this compound, presents a unique combination of a tertiary alcohol and a nitro group attached to a chiral center. While the specific discovery of this compound is not detailed in readily available literature, its synthesis falls under the well-established category of the Henry (nitroaldol) reaction.

Historical Context: The Henry Reaction and the Rise of Asymmetric Synthesis

The foundation for the synthesis of β-nitro alcohols was laid in 1895 by the Belgian chemist Louis Henry, who discovered the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. This carbon-carbon bond-forming reaction, now known as the Henry reaction, has become a cornerstone of organic synthesis.

The subsequent evolution of this reaction has been driven by the need for stereochemical control. The development of asymmetric catalysis has enabled the enantioselective synthesis of chiral nitro alcohols, providing access to specific stereoisomers like this compound. This has been crucial for the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 799812-09-2 | Chemical Abstracts Service |

| Molecular Formula | C₆H₁₃NO₃ | Calculated |

| Molecular Weight | 147.17 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low-melting solid | Postulated |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane) | Postulated |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.40-4.50 (m, 1H, CHNO₂), 2.50-2.60 (m, 1H, CH₃CH), 1.30 (s, 3H, CH₃), 1.25 (s, 3H, CH₃), 1.20 (d, J = 7.0 Hz, 3H, CH₃CH), 1.50-1.60 (br s, 1H, OH), 4.60-4.70 (dd, 1H, CH₂NO₂), 4.75-4.85 (dd, 1H, CH₂NO₂) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 79.0 (CNO₂), 72.0 (C-OH), 40.0 (CH₃CH), 26.0 (CH₃), 25.0 (CH₃), 15.0 (CH₃CH) | Predicted |

| IR (neat) | ν (cm⁻¹): 3400 (br, O-H), 2980 (C-H), 1550 (asym N-O), 1380 (sym N-O) | Predicted |

| Mass Spectrometry (ESI+) | m/z: 148.0923 [M+H]⁺ | Predicted |

Plausible Synthetic Protocol: Asymmetric Henry Reaction

The most logical and efficient method for the enantioselective synthesis of this compound is the asymmetric Henry reaction between nitroethane and 2,2-dimethyl-3-oxobutanal, a hypothetical precursor, or more practically, the reaction of a suitable chiral nitroalkane precursor with acetone. A more direct and commonly employed strategy involves the reaction of 2-nitropropane with a chiral epoxide derived from 3,3-dimethyl-1-butene. For the purpose of this guide, a plausible asymmetric Henry reaction is detailed below.

Experimental Workflow

Caption: Plausible experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

Nitroethane (reagent grade)

-

2-Methyl-2-vinyloxirane (or a suitable chiral precursor to the butanol backbone)

-